Cas no 2835-78-1 (3-Aminobenzophenone)
3-Aminobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- 3-aminobenzophenone
- (3-aminophenyl)-phenylmethanone
- 4-Aminobenzophenone
- 3-Benzoylaniline
- BENZOPHENONE,3-AMINO
- EINECS 220-614-4
- m-Aminobenzophenone
- (3-Aminophenyl)(phenyl)methanone
- Methanone, (3-aminophenyl)phenyl-
- BENZOPHENONE, 3-AMINO-
- (3-AMINOPHENYL)PHENYLMETHANONE
- FUADXEJBHCKVBN-UHFFFAOYSA-N
- 3-aminophenyl phenyl ketone
- NSC86511
- 3-Amino-benzophenon
- 3-amino-benzophenone
- NCIOpen2_001023
- BDBM50591350
- 4-14-00-00247 (Beilstein Handbook Reference)
- BP-12728
- 2835-78-1
- (3-Aminophenyl)(phenyl)methanone #
- InChI=1/C13H11NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,14H
- CHEMBL5185745
- CHEBI:194607
- A876733
- AS-35715
- J-017050
- (3-amino-phenyl)phenyl-methanone
- CS-0171248
- AKOS005254206
- NSC 86511
- FT-0615032
- EN300-52314
- NS00028473
- SY049887
- DTXSID60182593
- SCHEMBL147608
- SDCCGMLS-0065869.P001
- BRN 2209413
- NSC-86511
- 3-Aminobenzophenone, 97%
- MFCD00017103
- Z740905616
- STL417815
- (3-Aminophenyl)(phenyl)methanone, 3-Benzoylaniline
- BBL034235
- ALBB-024995
- 3-Aminobenzophenone
-
- MDL: MFCD00017103
- Inchi: 1S/C13H11NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,14H2
- InChI Key: FUADXEJBHCKVBN-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1C=CC=C(C=1)N
- BRN: 2209413
Computed Properties
- Exact Mass: 197.08400
- Monoisotopic Mass: 197.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 43.1
Experimental Properties
- Color/Form: Not available
- Density: 1.161
- Melting Point: 84.0 to 88.0 deg-C
- Boiling Point: 381°Cat760mmHg
- Flash Point: 184.2°C
- Refractive Index: 1.628
- PSA: 43.09000
- LogP: 3.08100
- Solubility: Not available
3-Aminobenzophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25-S39-S36
- RTECS:DJ0170000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Room temperature
3-Aminobenzophenone Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Aminobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 255254-5G |
3-Aminobenzophenone |
2835-78-1 | 5g |
¥664.11 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A870703-1g |
3-Aminobenzophenone |
2835-78-1 | 98% | 1g |
¥177.30 | 2022-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007053-25g |
3-Aminobenzophenone |
2835-78-1 | 98% | 25g |
1217CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007053-5g |
3-Aminobenzophenone |
2835-78-1 | 98% | 5g |
306CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DU849-1g |
3-Aminobenzophenone |
2835-78-1 | 98.0%(T) | 1g |
241CNY | 2021-05-10 | |
| Fluorochem | 013110-1g |
3-Aminobenzophenone |
2835-78-1 | 98% | 1g |
£11.00 | 2022-02-28 | |
| Fluorochem | 013110-5g |
3-Aminobenzophenone |
2835-78-1 | 98% | 5g |
£26.00 | 2022-02-28 | |
| Fluorochem | 013110-25g |
3-Aminobenzophenone |
2835-78-1 | 98% | 25g |
£98.00 | 2022-02-28 | |
| Fluorochem | 013110-100g |
3-Aminobenzophenone |
2835-78-1 | 98% | 100g |
£369.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01620-5g |
(3-Aminophenyl)(phenyl)methanone |
2835-78-1 | 97% | 5g |
¥768.0 | 2024-07-19 |
3-Aminobenzophenone Related Literature
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Natalie S. Eyke,Timo N. Schneider,Brooke Jin,Travis Hart,Sebastien Monfette,Joel M. Hawkins,Peter D. Morse,Roger M. Howard,David M. Pfisterer,Kakasaheb Y. Nandiwale,Klavs F. Jensen Chem. Sci. 2023 14 8798
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Jarkko T. Koivunen,Liisa Nissinen,Auni Juhakoski,Marjo Pihlavisto,Anne Marjam?ki,Juhani Huuskonen,Olli T. Pentik?inen Med. Chem. Commun. 2011 2 764
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Monika Mazik,Arno C. Buthe Org. Biomol. Chem. 2008 6 1558
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Gintar? Grybauskait?-Kaminskien?,Vygail? Dudkait?,Gintautas Bagd?iūnas New J. Chem. 2021 45 19746
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5. Cleavage of halogenobenzophenones by potassamide in ammonia; new routes to xanthen- and thioxanthen-9-onesMartin S. Gibson,S. Martin Vines,John M. Walthew J. Chem. Soc. Perkin Trans. 1 1975 155
Additional information on 3-Aminobenzophenone
Introduction to 3-Aminobenzophenone (CAS No. 2835-78-1)
3-Aminobenzophenone, with the chemical formula C13H11N, is a versatile organic compound belonging to the benzophenone family. Its CAS number, 2835-78-1, uniquely identifies it in the chemical registry, underscoring its significance in various scientific and industrial applications. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, reflecting its broad utility in modern chemistry.
The structural framework of 3-Aminobenzophenone consists of a benzene ring fused with a phenyl group, with an amino group (-NH2) attached to one of the benzene rings at the 3-position. This configuration imparts unique reactivity, making it a valuable precursor in organic synthesis. The presence of both aromatic and amine functionalities allows for diverse chemical transformations, including condensation reactions, nucleophilic substitutions, and photochemical processes.
In recent years, 3-Aminobenzophenone has garnered significant attention in the field of pharmaceutical research due to its role as a key intermediate in the synthesis of bioactive molecules. One notable application is its use in developing kinase inhibitors, which are essential in targeted cancer therapies. The benzophenone core can be functionalized to enhance binding affinity to specific protein targets, making it a cornerstone in drug discovery efforts.
Moreover, 3-Aminobenzophenone finds extensive use in the cosmetics industry, particularly as an UV absorber and stabilizer in sunscreen formulations. Its ability to absorb ultraviolet radiation protects skin from harmful UVB and UVA rays, reducing the risk of sunburn and long-term skin damage. The compound's stability under various environmental conditions further enhances its efficacy as an active ingredient in cosmetic products.
Recent advancements in materials science have also highlighted the importance of 3-Aminobenzophenone in the development of advanced polymers and coatings. Its incorporation into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance applications such as aerospace components and electronic devices. The compound's ability to form stable cross-linked networks contributes to the durability and functionality of these materials.
The synthesis of 3-Aminobenzophenone typically involves the reaction of aniline with acetophenone under controlled conditions. This process can be optimized for yield and purity through careful selection of catalysts and reaction parameters. Recent studies have explored greener synthetic routes, employing biocatalysts or microwave-assisted reactions to minimize environmental impact while maintaining high efficiency.
In addition to its pharmaceutical and cosmetic applications, 3-Aminobenzophenone plays a pivotal role in agrochemical formulations. It serves as a precursor for herbicides and fungicides that protect crops from pests and diseases. The compound's structural versatility allows for modifications that enhance its biological activity while ensuring safety for non-target organisms.
The chemical reactivity of 3-Aminobenzophenone enables its use as a crosslinking agent in photoresists used in semiconductor manufacturing. Its ability to undergo photopolymerization under controlled light exposure makes it indispensable in the production of microelectronics. The precision with which this compound can be incorporated into thin films ensures high-resolution patterning on semiconductor wafers.
Research into 3-Aminobenzophenone has also revealed its potential in sustainable chemistry. Studies have demonstrated its role as a building block for biodegradable polymers, addressing concerns about plastic waste accumulation. By integrating this compound into eco-friendly materials, scientists aim to develop products that balance performance with environmental responsibility.
The future prospects of 3-Aminobenzophenone are promising, with ongoing research exploring novel applications across multiple industries. From enhancing drug delivery systems to developing next-generation materials, this compound continues to be a focal point in scientific innovation. Its adaptability and reactivity ensure that it will remain a valuable asset in both academic research and industrial applications.
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